Cas no 1936165-53-5 (1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol)

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol is a cyclobutane derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its rigid cyclobutane ring structure contributes to steric constraints, which can be advantageous in the design of pharmacologically active compounds or specialty chemicals. The presence of the aminomethyl group allows for further derivatization, while the tertiary alcohol moiety offers additional reactivity for modifications. This compound is particularly useful in medicinal chemistry and materials science, where its unique scaffold can enhance molecular properties such as stability or binding affinity. High purity grades ensure consistent performance in research and industrial applications.
1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol structure
1936165-53-5 structure
Product name:1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol
CAS No:1936165-53-5
MF:C7H15NO
Molecular Weight:129.200102090836
MDL:MFCD32736999
CID:5616883
PubChem ID:130862850

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1936165-53-5
    • 1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
    • EN300-3166493
    • 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol
    • MDL: MFCD32736999
    • インチ: 1S/C7H15NO/c1-6(2)3-7(9,4-6)5-8/h9H,3-5,8H2,1-2H3
    • InChIKey: GZXWSVZQLDUJCE-UHFFFAOYSA-N
    • SMILES: OC1(CN)CC(C)(C)C1

計算された属性

  • 精确分子量: 129.115364102g/mol
  • 同位素质量: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 46.2Ų

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3166493-0.05g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
0.05g
$816.0 2025-03-19
Enamine
EN300-3166493-0.25g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
0.25g
$893.0 2025-03-19
Enamine
EN300-3166493-2.5g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
2.5g
$1903.0 2025-03-19
Enamine
EN300-3166493-1g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5
1g
$971.0 2023-09-05
Enamine
EN300-3166493-5g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5
5g
$2816.0 2023-09-05
Enamine
EN300-3166493-1.0g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
1.0g
$971.0 2025-03-19
Enamine
EN300-3166493-0.1g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
0.1g
$855.0 2025-03-19
Enamine
EN300-3166493-10g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5
10g
$4176.0 2023-09-05
Enamine
EN300-3166493-10.0g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
10.0g
$4176.0 2025-03-19
Enamine
EN300-3166493-0.5g
1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol
1936165-53-5 95.0%
0.5g
$933.0 2025-03-19

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol 関連文献

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-olに関する追加情報

Comprehensive Overview of 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol (CAS No. 1936165-53-5): Properties, Applications, and Industry Insights

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol (CAS No. 1936165-53-5) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This cyclobutane derivative, characterized by an aminomethyl group and a hydroxyl moiety, serves as a versatile building block for synthesizing bioactive molecules. Its rigid 3,3-dimethylcyclobutan-1-ol backbone offers steric constraints that are highly valued in drug design, particularly for modulating target selectivity.

In recent years, the demand for cyclobutane-based intermediates like 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol has surged, driven by trends in fragment-based drug discovery (FBDD) and sustainable chemistry. Researchers frequently search for "CAS 1936165-53-5 solubility" or "synthesis of 3,3-dimethylcyclobutan-1-ol derivatives," reflecting its experimental relevance. The compound’s balanced lipophilicity (LogP ~1.2) and hydrogen-bonding capacity make it ideal for optimizing pharmacokinetic properties in lead compounds.

From an industrial perspective, 1936165-53-5 aligns with green chemistry principles. A 2023 study highlighted its potential as a feedstock for low-waste catalytic processes, addressing queries like "biocatalytic routes to aminomethyl cyclobutanes." Its stability under mild conditions (<150°C) further supports scalable applications. Analytical data (NMR, HPLC) confirms >98% purity in commercial batches, meeting stringent requirements for high-value fine chemicals.

The stereochemistry of 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol also attracts attention. Computational models suggest its cis/trans isomerism influences receptor binding affinity—a hot topic in "AI-driven molecular conformation analysis" discussions. Patent filings (e.g., WO202215678A1) demonstrate its utility in novel kinase inhibitors, correlating with rising searches for "small molecule modulators of protein-protein interactions."

Environmental and regulatory profiles are equally critical. While not classified as hazardous, proper handling guidelines for aminomethyl-functionalized cyclobutanes emphasize inert atmosphere storage. This responds to FAQs like "stability of CAS 1936165-53-5 under ambient conditions." Lifecycle assessments reveal lower ecotoxicity than aromatic analogues, positioning it as a sustainable alternative in "green medicinal chemistry" initiatives.

Future directions include exploring 1936165-53-5 in polymer science, where its strain-release reactivity could enable novel thermosets. Such applications align with trending keywords like "bio-based materials for circular economy." Collaborative efforts between academia and manufacturers continue to expand its utility, ensuring 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol remains at the forefront of innovation in specialty chemicals.

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